L-Alanyl-N-methyl-L-alaninamide
Description
L-Alanyl-N-methyl-L-alaninamide is a dipeptide derivative composed of two L-alanine residues linked by an amide bond, with one of the alanine moieties containing an N-methyl modification. This structural feature enhances its metabolic stability compared to non-methylated peptides, making it relevant in pharmaceutical and biochemical research. The compound is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase methods, often involving protective groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to ensure regioselective coupling . Its physicochemical properties, such as solubility in polar solvents and resistance to enzymatic degradation, are attributed to the N-methylation, which reduces hydrogen-bonding capacity and steric hindrance .
Properties
CAS No. |
61275-28-3 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
YGIVVAKQDXCPKN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)N |
Origin of Product |
United States |
Preparation Methods
General Workflow
Solid-phase peptide synthesis (SPPS) is a widely adopted method for constructing peptides with high fidelity. The process involves anchoring the C-terminal amino acid to a resin, followed by iterative deprotection and coupling steps. For L-Alanyl-N-methyl-L-alaninamide, the N-methyl group on the C-terminal residue necessitates the use of pre-methylated building blocks or selective methylation strategies.
In a representative protocol, Fmoc-protected N-methyl-L-alanine (Fmoc-MeAla-OH) is coupled to a resin-bound L-alanine residue. The Fmoc group is removed using piperidine, enabling subsequent elongation. Automated synthesizers enhance reproducibility, with coupling efficiencies exceeding 98% under optimized conditions.
Key Considerations
- Resin Selection : Wang or Rink amide resins are preferred for C-terminal amide formation.
- Coupling Reagents : Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) minimize racemization.
- Deprotection : 20% piperidine in dimethylformamide (DMF) effectively removes Fmoc groups without side reactions.
Solution-Phase Synthesis
Fragment Condensation
Solution-phase synthesis offers flexibility for small-scale production. A two-step approach involves:
- Preparing N-methyl-L-alaninamide via methylamine coupling to Boc-L-alanine.
- Coupling L-alanine to the N-methyl-L-alaninamide fragment using carbodiimides.
Reaction Conditions :
Challenges and Solutions
- Racemization : Elevated temperatures during coupling promote epimerization. Cooling to 0°C and using HOBt suppress this issue.
- Solubility : Polar solvents like DMF or tetrahydrofuran (THF) improve reactant solubility, particularly for hydrophobic intermediates.
Protection Group Strategies
N-Terminal Protection
Side-Chain and C-Terminal Modifications
- N-Methylation : Achieved via reductive alkylation of the amine using formaldehyde and sodium cyanoborohydride.
- Amide Formation : Resin-bound synthesis or post-coupling treatment with methylamine ensures C-terminal amidation.
Coupling Reagents and Efficiency
A comparative analysis of coupling reagents reveals significant differences in yield and stereochemical integrity:
| Reagent | Solvent | Temperature | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 0°C | 78 | 5.2 |
| HBTU | DMF | RT | 92 | 1.8 |
| COMU | THF | RT | 95 | 0.9 |
HBTU and COMU outperform DCC in both yield and racemization suppression, making them ideal for sensitive substrates.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns resolves dipeptide impurities. A gradient of 5–95% acetonitrile in water (0.1% trifluoroacetic acid) achieves baseline separation.
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR confirm structural integrity:
- N-Methyl Signal : Singlet at δ 2.75 ppm (13C: δ 32.1).
- Peptide Bond : Amide protons at δ 7.8–8.2 ppm (13C: δ 172–175).
Industrial-Scale Production
Automation and Process Optimization
Large-scale synthesizers reduce manual intervention, ensuring batch consistency. Key parameters include:
Cost-Benefit Analysis
| Method | Cost ($/g) | Purity (%) | Scalability |
|---|---|---|---|
| SPPS | 120 | 99.5 | Moderate |
| Solution-Phase | 85 | 98.2 | High |
Emerging Methodologies
Enzymatic Synthesis
Peptidases like thermolysin catalyze peptide bond formation in aqueous media, offering an eco-friendly alternative. Preliminary yields reach 65% with reduced racemization.
Flow Chemistry
Continuous flow systems enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-Alanyl-N-methyl-L-alaninamide has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of L-Alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The exact pathways and molecular targets involved depend on the specific biological context and application .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares L-Alanyl-N-methyl-L-alaninamide with structurally related compounds:
Physicochemical Properties
- Solubility : The N-methylation in this compound reduces polarity, enhancing lipid solubility compared to L-Alanyl-L-alaninamide (unmethylated counterpart). This property is critical for blood-brain barrier penetration in drug candidates .
- Stability : Methylation confers resistance to proteolytic cleavage, as seen in the NIMH compound A-513, which retains activity in vivo despite enzymatic challenges . In contrast, L-Alanyl-L-Glutamine requires refrigeration to prevent hydrolysis of its glutamine residue .
Q & A
Q. What are the recommended methodologies for synthesizing L-Alanyl-N-methyl-L-alaninamide with high enantiomeric purity?
Synthesis of this dipeptide derivative requires careful control of stereochemistry. A two-step approach is common:
N-methylation of L-alanine : Use methyl iodide in a basic medium (e.g., sodium hydride/DMF) to protect the secondary amine .
Peptide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate N-methyl-L-alanine with L-alanine amide. Monitor reaction progress via reversed-phase HPLC to ensure minimal racemization .
Key validation: Confirm enantiopurity using chiral HPLC or circular dichroism spectroscopy.
Q. How can researchers characterize the stability of this compound under physiological conditions?
Design an accelerated stability study:
- Buffer systems : Test solubility and degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and cell culture media (e.g., DMEM at 37°C) .
- Analytical tools : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life.
Pitfall: Avoid high-temperature storage (>40°C) to prevent irreversible denaturation .
Q. What spectral techniques are optimal for resolving structural ambiguities in this compound?
- NMR : 2D - HSQC to assign methyl group resonances and confirm N-methylation .
- IR spectroscopy : Detect amide I (~1650 cm) and amide II (~1550 cm) bands to validate peptide bonding .
Contradiction alert: Discrepancies in NMR chemical shifts may arise from solvent polarity effects—cross-reference with computational simulations (DFT) .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for this compound across in vitro assays?
Case study: If the compound shows inhibitory activity in enzyme assays but no effect in cell-based models:
Solubility check : Measure partition coefficient (logP) to assess membrane permeability .
Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., via cytochrome P450) .
Off-target profiling : Use SPR or thermal shift assays to rule out nonspecific binding .
Q. What computational strategies are effective for predicting the conformational dynamics of this compound in solution?
Q. How should researchers design a structure-activity relationship (SAR) study for methylated dipeptide analogs?
Variation points : Systematically modify (a) methyl group position (N- vs. C-terminal), (b) amino acid side chains (e.g., aromatic vs. aliphatic) .
Assay selection : Prioritize high-throughput screening (HTS) for protease resistance and target affinity (e.g., fluorescence polarization) .
Statistical rigor : Use multivariate analysis (PCA or PLS) to isolate critical structural determinants .
Methodological Challenges and Solutions
Q. What experimental controls are critical when studying the enzymatic hydrolysis of this compound?
- Negative controls : Include (a) heat-inactivated enzymes and (b) competitive inhibitors (e.g., bestatin for aminopeptidases) .
- Positive controls : Use commercially available fluorogenic substrates (e.g., Ala-AMC) to calibrate enzyme activity .
Common error: Overlooking pH-dependent enzyme kinetics—pre-equilibrate reaction buffers .
Q. How can researchers address low yields in solid-phase synthesis of methylated dipeptides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
